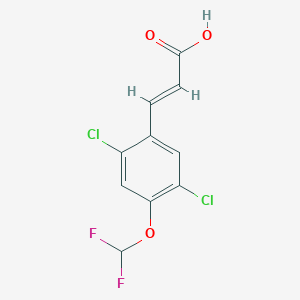
3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with metabolic processes, leading to its desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dichloro-3-(difluoromethoxy)phenyl)boronic acid
- (2,3-dichloro-4-(difluoromethoxy)phenyl)boronic acid
- 3,5-dichloro-4-(difluoromethoxy)aniline
Uniqueness
3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H6Cl2F2O3 |
|---|---|
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
(E)-3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |
Clave InChI |
ZCSWBRIYDPOKTK-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



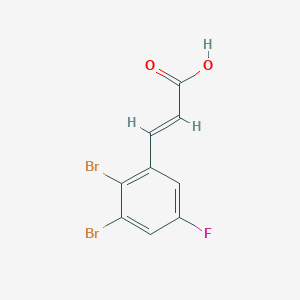
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
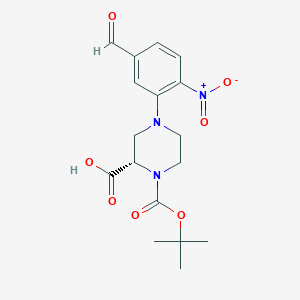
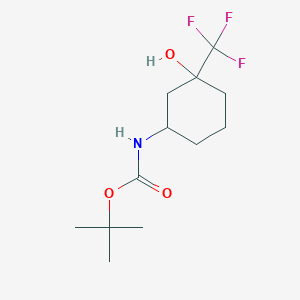
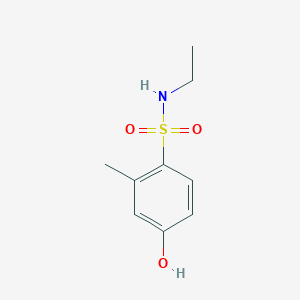
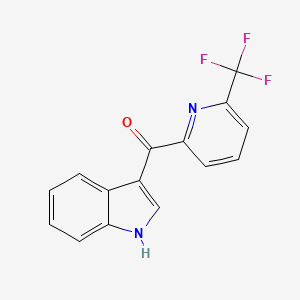
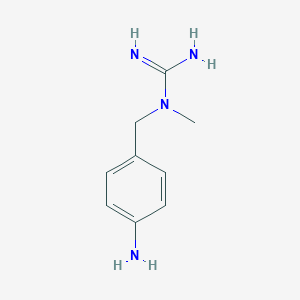
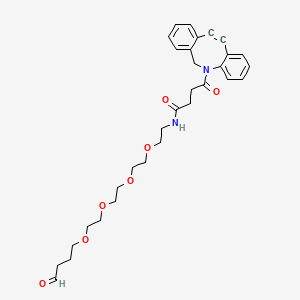
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)


![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
